N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
N-(2-bicyclo[221]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound featuring a bicyclo[221]heptane structure fused with a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a [4+2] cycloaddition reaction, which is a common method for constructing bicyclic structures . The nitro group can be introduced via nitration reactions, while the tetrahydrocarbazole moiety can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bicyclo[2.2.1]heptane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the bicyclo[2.2.1]heptane core .
Scientific Research Applications
N-(2-bicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways.
Industry: Its stability and reactivity make it suitable for use in various industrial processes
Mechanism of Action
The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine exerts its effects involves interactions with specific molecular targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The nitro group and tetrahydrocarbazole moiety may also play roles in modulating the compound’s activity through electronic and steric effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups and overall structure.
Tetrahydrocarbazole derivatives: Compounds with similar tetrahydrocarbazole moieties but different substituents on the bicyclic core
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the combination of its bicyclo[2.2.1]heptane core and tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-22(24)13-6-7-16-15(10-13)14-2-1-3-17(19(14)21-16)20-18-9-11-4-5-12(18)8-11/h6-7,10-12,17-18,20-21H,1-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKNFYNAXLMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])NC4CC5CCC4C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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